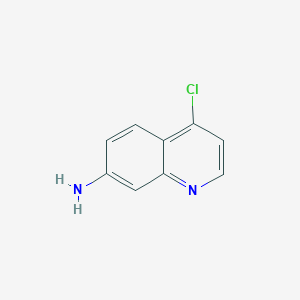
4-氯喹啉-7-胺
描述
4-Chloroquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学研究应用
4-Chloroquinolin-7-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial, antimicrobial, and anticancer agents.
Biological Research: The compound is studied for its potential biological activities, including antiviral and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
作用机制
Target of Action
The primary targets of 4-Chloroquinolin-7-amine are the protozoa parasites from the genus Plasmodium, which are responsible for malaria . The compound has also been found to have antimicrobial activity, showing moderate to good inhibition towards tested compounds . Furthermore, it has been screened for antitumor activity towards three lines of cancer cells: MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
Mode of Action
4-Chloroquinolin-7-amine interacts with its targets by inhibiting growth and fostering differentiation. This is achieved through the strong suppression of E2F1, which prevents cell cycle progression . The compound’s antimicrobial activity is believed to be due to the length of the carbon-chain linker and electronic properties of the compounds .
Biochemical Pathways
The affected biochemical pathways of 4-Chloroquinolin-7-amine primarily involve the life cycle of the Plasmodium parasites within the red blood cells . The compound’s antimicrobial activity is also related to its interaction with the
生化分析
Biochemical Properties
4-Chloroquinolin-7-amine interacts with various biomolecules in biochemical reactions. For instance, it has been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The nature of these interactions is largely determined by the length of the carbon-chain linker and electronic properties of the compounds .
Cellular Effects
The effects of 4-Chloroquinolin-7-amine on cells are primarily observed in its antimicrobial activity. Antimicrobial tests of the compounds have indicated that the most active ones displayed minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . They displayed no antifungal activity .
Molecular Mechanism
The molecular mechanism of action of 4-Chloroquinolin-7-amine involves binding interactions with biomolecules and changes in gene expression. For instance, molecular docking studies have supported the relationships between the structure of 4-Chloroquinolin-7-amine derivatives and their biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloroquinolin-7-amine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Chloroquinolin-7-amine may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反应分析
Types of Reactions: 4-Chloroquinolin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position is highly reactive and can be replaced by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and other nucleophiles are commonly used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted quinoline derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction and conditions employed.
相似化合物的比较
4-Chloroquinolin-7-amine can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug that shares a similar quinoline core structure but differs in its substitution pattern.
Quinoline: The parent compound of 4-Chloroquinolin-7-amine, which lacks the chlorine and amine substituents.
7-Chloro-4-aminoquinoline: Another derivative with similar biological activities but different substitution patterns.
属性
IUPAC Name |
4-chloroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRIERONARWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743321 | |
| Record name | 4-Chloroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451447-23-7 | |
| Record name | 4-Chloroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


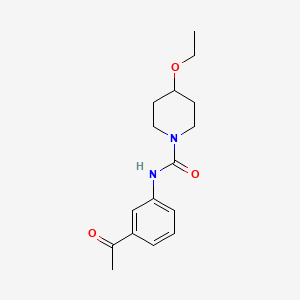
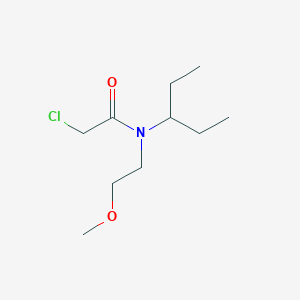

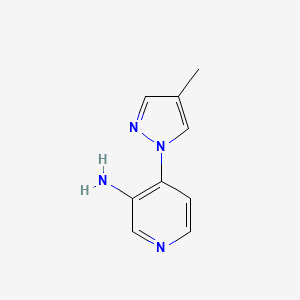
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)
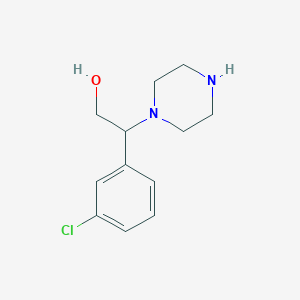
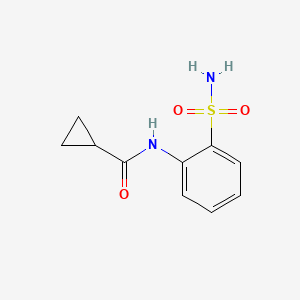
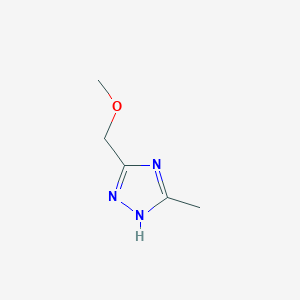
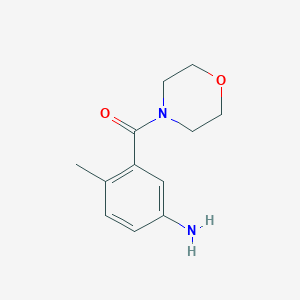
![1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid](/img/structure/B1427626.png)
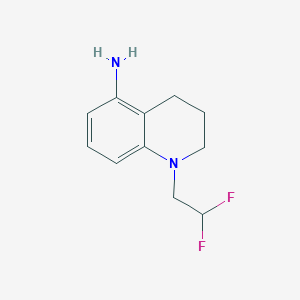
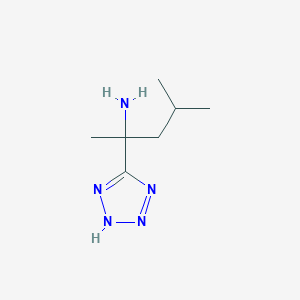
![Methyl[1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B1427638.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)
